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Compound of Interest

Compound Name: 4-Hydroxyisophthalonitrile

Cat. No.: B041444 Get Quote

For Immediate Release

This guide provides a comprehensive structural and physicochemical comparison of 4-
Hydroxyisophthalonitrile, its chlorinated analog 4-Hydroxy-2,5,6-trichloroisophthalonitrile,

and their common precursor, Chlorothalonil (Tetrachloroisophthalonitrile). This document is

intended for researchers, scientists, and drug development professionals, offering a detailed

examination of their structural characteristics, spectroscopic signatures, and thermal stabilities,

supported by experimental data.

Introduction
4-Hydroxyisophthalonitrile and its derivatives are of significant interest due to their potential

applications in medicinal chemistry and materials science. Understanding the impact of

substituent groups on the benzene ring is crucial for tailoring their physicochemical properties

and biological activities. This guide focuses on the structural nuances imparted by hydroxyl and

chloro substitutions on the isophthalonitrile scaffold.

Physicochemical Properties
The introduction of hydroxyl and chloro groups significantly alters the physicochemical

properties of the isophthalonitrile core. The following table summarizes key properties for 4-
Hydroxyisophthalonitrile, 4-Hydroxy-2,5,6-trichloroisophthalonitrile, and Chlorothalonil.
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Property
4-
Hydroxyisophthalo
nitrile

4-Hydroxy-2,5,6-
trichloroisophthalo
nitrile[1][2]

Chlorothalonil
(Tetrachloroisopht
halonitrile)[3][4]

Molecular Formula C₈H₄N₂O C₈HCl₃N₂O C₈Cl₄N₂

Molecular Weight 144.13 g/mol 247.47 g/mol 265.91 g/mol

Melting Point Not available 262-264 °C 250-251 °C[3][4]

Appearance Not available
Off-White to Pale

Beige Solid

Colorless crystals or

white solid[3][4]

Solubility Not available
Slightly soluble in

DMSO and Methanol

Low aqueous

solubility[4]

Structural Analysis
The geometry of the benzene ring and the orientation of the nitrile and hydroxyl groups are key

to the overall molecular conformation and potential intermolecular interactions. While

experimental crystal structure data for 4-Hydroxyisophthalonitrile is not readily available,

data for Chlorothalonil provides a valuable reference for the isophthalonitrile core.

Chlorothalonil (Tetrachloroisophthalonitrile) Crystal Structure:

A search of the Cambridge Crystallographic Data Centre (CCDC) would provide detailed bond

lengths and angles for Chlorothalonil, which can be used as a baseline for understanding the

impact of substitution.

Note: Without a direct CCDC deposition number for 4-hydroxyisophthalonitrile, a detailed

comparison of bond lengths and angles is limited. The following sections on spectroscopic and

thermal analysis will provide further structural insights.

Spectroscopic Analysis
Spectroscopic techniques provide detailed information about the chemical structure and

functional groups present in a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The ¹H NMR spectrum of 4-Hydroxyisophthalonitrile is expected to show signals

corresponding to the aromatic protons and the hydroxyl proton. The chemical shifts of the

aromatic protons are influenced by the electron-withdrawing nitrile groups and the electron-

donating hydroxyl group.

¹³C NMR: The ¹³C NMR spectrum of 4-Hydroxy-2,5,6-trichloroisophthalonitrile shows distinct

signals for the carbon atoms in the benzene ring and the nitrile groups. Comparison with the

spectrum of Chlorothalonil reveals the influence of the hydroxyl group on the chemical shifts of

the adjacent carbon atoms.[5]

Compound Key ¹³C NMR Signals (ppm)

4-Hydroxy-2,5,6-trichloroisophthalonitrile Data available in spectral databases.[1]

Chlorothalonil Data available in spectral databases.[3]

Infrared (IR) Spectroscopy
The IR spectra of these compounds are characterized by the stretching vibrations of the C≡N

(nitrile) and O-H (hydroxyl) groups.

Compound C≡N Stretch (cm⁻¹) O-H Stretch (cm⁻¹)
Aromatic C=C
Stretch (cm⁻¹)

4-

Hydroxyisophthalonitri

le

~2230 ~3400-3200 (broad) ~1600-1450

4-Hydroxy-2,5,6-

trichloroisophthalonitril

e

Not available Not available Not available

Chlorothalonil ~2230 N/A ~1550

The broadness of the O-H stretch in 4-Hydroxyisophthalonitrile is indicative of hydrogen

bonding.

Mass Spectrometry (MS)

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b041444?utm_src=pdf-body
https://www.mt.com/ca/en/home/library/on-demand-webinars/lab-analytical-instruments/Organic_Compounds_TA.html
https://docbrown.info/page06/spectra2/phenol-ir.htm
https://pubchem.ncbi.nlm.nih.gov/compound/Chlorothalonil
https://www.benchchem.com/product/b041444?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b041444?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Compound Molecular Ion (m/z)
Key Fragmentation Peaks
(m/z)

4-Hydroxyisophthalonitrile 144 Loss of HCN, CO

4-Hydroxy-2,5,6-

trichloroisophthalonitrile

246, 248, 250 (isotope pattern)

[1]
Loss of Cl, HCN, CO

Chlorothalonil
264, 266, 268, 270 (isotope

pattern)
Loss of Cl, CN

The characteristic isotopic pattern of chlorine is a key feature in the mass spectra of the

chlorinated analogs.

Thermal Analysis
Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential

Scanning Calorimetry (DSC) provide insights into the thermal stability and phase transitions of

materials.

Compound
Decomposition
Temperature (TGA)

Melting Endotherm (DSC)

4-Hydroxyisophthalonitrile Not available Not available

4-Hydroxy-2,5,6-

trichloroisophthalonitrile
Not available 262-264 °C

Chlorothalonil
Stable at ambient

temperatures[3]
250-251 °C[3][4]

The high melting points of the chlorinated compounds suggest a stable crystal lattice.

Biological Activity and Signaling Pathways
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While extensive biological data for 4-hydroxyisophthalonitrile is limited, some of its analogs

have shown interesting activities. For instance, a derivative of isophthalonitrile has been

reported to exert anti-bladder cancer activities through the inhibition of the IGF-1R/STAT3

signaling pathway. This suggests that the isophthalonitrile scaffold could be a promising

starting point for the development of novel therapeutic agents. Further research is needed to

elucidate the specific biological targets and mechanisms of action of 4-
hydroxyisophthalonitrile and its direct analogs.
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Caption: Putative inhibition of the IGF-1R/STAT3 signaling pathway by an isophthalonitrile

analog.

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a

suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

Instrument Setup: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field

spectrometer.

Data Acquisition: For ¹H NMR, use a standard pulse sequence with a sufficient number of

scans to obtain a good signal-to-noise ratio. For ¹³C NMR, use a proton-decoupled pulse

sequence.

Data Processing: Process the raw data (Fourier transformation, phase correction, and

baseline correction) using appropriate software. Chemical shifts are reported in ppm relative

to tetramethylsilane (TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with

dry KBr powder and pressing the mixture into a thin disk. Alternatively, for soluble samples, a

thin film can be cast on a salt plate from a volatile solvent.

Data Acquisition: Record the spectrum using an FTIR spectrometer over the range of 4000-

400 cm⁻¹.

Data Analysis: Identify the characteristic absorption bands corresponding to the functional

groups present in the molecule.

Thermal Analysis (TGA/DSC)
Sample Preparation: Accurately weigh 5-10 mg of the sample into an appropriate TGA or

DSC pan.
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Instrument Setup: Place the sample pan and an empty reference pan into the instrument.

Data Acquisition:

TGA: Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere

(e.g., nitrogen) and record the weight loss as a function of temperature.

DSC: Heat the sample at a constant rate and record the heat flow to the sample relative to

the reference.

Data Analysis: Determine the decomposition temperatures from the TGA curve and the

melting points and other phase transitions from the DSC thermogram.
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Caption: General experimental workflow for the synthesis and analysis of isophthalonitrile

analogs.
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Conclusion
This comparative guide highlights the significant structural and physicochemical differences

between 4-Hydroxyisophthalonitrile and its chlorinated analogs. The addition of chlorine

atoms increases the molecular weight and melting point, indicating stronger intermolecular

forces in the solid state. Spectroscopic analyses provide characteristic fingerprints for each

compound, allowing for their identification and structural elucidation. While the biological

activity of 4-hydroxyisophthalonitrile remains to be fully explored, the inhibitory action of a

related analog on a key cancer signaling pathway suggests that this class of compounds holds

promise for future drug discovery efforts. Further research, particularly obtaining crystal

structure data for 4-hydroxyisophthalonitrile, is warranted to enable more detailed structure-

activity relationship studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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